isolevoglucosenone isolevoglucosenone
Brand Name: Vulcanchem
CAS No.: 307991-08-8
VCID: VC20751892
InChI: InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2
SMILES: C1C2C(=O)C=CC(O1)O2
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol

isolevoglucosenone

CAS No.: 307991-08-8

Cat. No.: VC20751892

Molecular Formula: C6H6O3

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

isolevoglucosenone - 307991-08-8

CAS No. 307991-08-8
Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
IUPAC Name 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one
Standard InChI InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2
Standard InChI Key LCOGJKFAVXDKBI-UHFFFAOYSA-N
SMILES C1C2C(=O)C=CC(O1)O2
Canonical SMILES C1C2C(=O)C=CC(O1)O2

Isolevoglucosenone is a bicyclic compound with the molecular formula C6H6O3C_6H_6O_3
and a molecular weight of approximately 126.11 g/mol. It is structurally related to levoglucosenone, which is derived from the pyrolysis of cellulose-containing biomass. The compound has garnered attention due to its potential applications in organic synthesis and as a chiral building block in pharmaceuticals.

Synthesis of Isolevoglucosenone

Isolevoglucosenone can be synthesized from levoglucosenone through a series of chemical transformations, primarily involving oxidation and rearrangement reactions. The conversion process typically employs alkaline hydrogen peroxide and involves multiple steps:

  • Initial Reduction: Levoglucosenone undergoes Luche reduction to yield an allylic alcohol.

  • Electrophilic Epoxidation: The resulting alcohol is then subjected to electrophilic epoxidation.

  • Oxidation of Epoxides: The product oxiranes are oxidized to form isolevoglucosenone.

Research indicates that yields can vary based on the specific reaction conditions employed, with some studies reporting yields around 62% for the conversion process .

Biological Activity

Isolevoglucosenone has been evaluated for its biological activity, particularly in terms of antimicrobial properties. It has shown significant antibacterial effects against various strains of bacteria, including both antibiotic-sensitive and resistant strains.

Antimicrobial Testing Results

The following table summarizes the antimicrobial activity of isolevoglucosenone derivatives against selected bacterial strains:

Compound IDBacterial StrainMIC (μM)IC50 (μM)
11Bacillus subtilis (ATCC6633)300.6
13Staphylococcus aureus (ATCC25923)3010
21Methicillin-resistant Staphylococcus aureus (MRSA)3010

These results indicate that certain derivatives of isolevoglucosenone possess potent antimicrobial properties, making them potential candidates for further pharmaceutical development .

Applications and Future Research Directions

Isolevoglucosenone's unique structural features and biological activity suggest several potential applications:

  • Pharmaceutical Development: As a chiral building block, it can be utilized in synthesizing various biologically active compounds.

  • Material Science: Its properties may allow for incorporation into novel materials with specific functionalities.

Future research should focus on optimizing synthesis methods to improve yields and explore the full range of biological activities associated with isolevoglucosenone and its derivatives.

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